N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
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Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H14N4O5S2 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.04056191 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing a 1,3,4-oxadiazole moiety are known to have a broad spectrum of biological activities
Mode of Action
The exact mode of action of F2728-0303 is currently unknown. It’s worth noting that the 1,3,4-oxadiazole moiety is a crucial part of the compound’s structure, which is known to contribute to various pharmacological activities .
Biochemical Pathways
Compounds with a 1,3,4-oxadiazole moiety are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the known biological activities of compounds containing a 1,3,4-oxadiazole moiety, it can be inferred that f2728-0303 may have significant effects at the molecular and cellular levels .
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines a furan ring, an oxadiazole moiety, and a thiophene sulfonamide group, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula for this compound is C15H14N4O3S, with a molecular weight of 342.36 g/mol. The structural representation can be summarized as follows:
Component | Description |
---|---|
Furan ring | Contributes to biological activity |
Oxadiazole moiety | Involved in various chemical reactions |
Thiophene sulfonamide group | Enhances interaction with biological targets |
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving furan derivatives and appropriate reagents.
- Introduction of the thiophene sulfonamide : This step may involve the reaction of thiophene derivatives with sulfonyl chlorides.
- Final coupling with pyrrolidine carboxamide : The last step usually involves amide bond formation to yield the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies : Compounds containing oxadiazole and furan rings have shown cytotoxic effects against various cancer cell lines, including breast cancer and colon cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds often range from 0.004 μM to 6.0 μM depending on the specific structure and substituents present .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that similar compounds can induce programmed cell death in malignant cells through various signaling pathways.
- Antioxidant Activity : The presence of the furan and oxadiazole rings may confer antioxidant properties, which can help in reducing oxidative stress in cells.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Study on Anticancer Activity : A study demonstrated that derivatives with similar structures showed potent activity against non-small cell lung cancer (NSCLC) with log GI50 values around -6.0 .
Compound Cell Line IC50 (μM) Compound A NSCLC 0.004 Compound B Colon Cancer 0.001 - Anti-inflammatory Effects : Another investigation indicated that related compounds exhibited anti-inflammatory properties by inhibiting COX-II enzymes .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S2/c20-13(16-15-18-17-14(24-15)11-5-2-8-23-11)10-4-1-7-19(10)26(21,22)12-6-3-9-25-12/h2-3,5-6,8-10H,1,4,7H2,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECSSAZUFSAAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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